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molecular formula C13H21N2O5P B8736395 Diethyl 2-[8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl]ethylphosphonate

Diethyl 2-[8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl]ethylphosphonate

Cat. No. B8736395
M. Wt: 316.29 g/mol
InChI Key: RMZDUZKPZCCPNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06011168

Procedure details

Under N2 bromotrimethylsilane (83 mL, 96.3 g, 0.63 mole; Aldrich 19,440-9) was added dropwise at a fast rate to a solution of [2-(8,9-dioxo-2.6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)ethyl]phosphonic acid diethyl ester (37.6 g, 0.12 mole) in methylene chloride (350 mL). The reaction mixture was kept in a water bath at approximately 20° C. for 15 hr. The clear solution was concentrated in vacuo and the foamy residue was taken up in acetone (600 mL) with vigorous shaking to result in a thin suspension. Water (50 mL, 2.78 moles) was added to give a gummy precipitate which solidified instantly. The suspension was shaken vigorously for 10 minutes, filtered and washed with acetone to give a yellow solid compound. The solids were taken up in boiling water (450 mL) and the hot solution was filtered through a fluted filter paper to remove a small amount of insoluble material. The clear aqueous solution was cooled in ice and crystallization began at once. The thick crystalline mass was diluted by slow addition of acetone (800 mL), kept cold for 1 hr, filtered and washed with acetone and then hexane to give the title compound as a pale yellow solid (20.2 g). A second crop from the mother liquor (100% purity by LC) yielded an additional amount (6.5 g) for a total yield of 87%. NMR (DMSO-d6, 400 Mhz): 1.90 (m, 4H), 3.25 (m, 2H), 3.36 (m, 2H), 3.84 (q, 2H), 8.45 (s, 1H). LC analysis: (Column: Nova Pak C18, 300×3.9 mm; Eluent: 20/80 MeOH/0.005 M Pic A; Flowrate: 1 mL/min; UV detectors at 210 nm). Analysis: Calc'd. for C9H13N2O5P.0.1H2O: C, 41.26; H, 5.08; N, 10.69%;
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
450 mL
Type
reactant
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
C([O:3][P:4]([CH2:9][CH2:10][N:11]1[CH2:19][CH2:18][CH2:17][NH:16][C:15]2[C:14](=[O:20])[C:13](=[O:21])[C:12]1=2)(=[O:8])[O:5]CC)C.O>C(Cl)Cl>[O:20]=[C:14]1[C:13](=[O:21])[C:12]2[N:11]([CH2:10][CH2:9][P:4](=[O:3])([OH:5])[OH:8])[CH2:19][CH2:18][CH2:17][NH:16][C:15]1=2

Inputs

Step One
Name
Quantity
37.6 g
Type
reactant
Smiles
C(C)OP(OCC)(=O)CCN1C=2C(C(C2NCCC1)=O)=O
Name
Quantity
350 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
450 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with vigorous shaking
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The clear solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to result in a thin suspension
CUSTOM
Type
CUSTOM
Details
to give a gummy precipitate which
STIRRING
Type
STIRRING
Details
The suspension was shaken vigorously for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
to give a yellow solid compound
FILTRATION
Type
FILTRATION
Details
the hot solution was filtered through
FILTRATION
Type
FILTRATION
Details
a fluted filter paper
CUSTOM
Type
CUSTOM
Details
to remove a small amount of insoluble material
TEMPERATURE
Type
TEMPERATURE
Details
The clear aqueous solution was cooled in ice
CUSTOM
Type
CUSTOM
Details
crystallization
ADDITION
Type
ADDITION
Details
The thick crystalline mass was diluted by slow addition of acetone (800 mL)
WAIT
Type
WAIT
Details
kept cold for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with acetone

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
O=C1C=2NCCCN(C2C1=O)CCP(O)(O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.2 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 64.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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